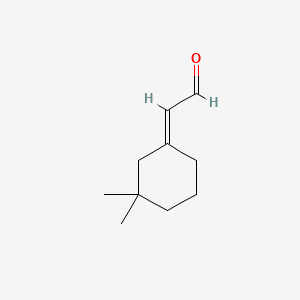
(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde, also known as Grandlure IV, is a compound with notable applications in pest management and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- CAS Registry Number : 26532-25-2
The structure of this compound features a cyclohexylidene moiety, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its role as a pheromone attractant for certain pests. It has been identified as an effective aggregation pheromone for the boll weevil (Anthonomus grandis) and the pepper weevil (Anthonomus eugenii), facilitating the attraction of these pests to traps or treated areas.
Biochemical Pathways
1. Pesticidal Properties
This compound has been investigated for its biopesticide properties:
- Target Pests : Effective against boll weevils and pepper weevils.
- Mechanism : Attracts pests to traps, reducing their population through enhanced capture rates.
2. Ecotoxicity
Research indicates that this compound exhibits low toxicity to non-target organisms:
- Aquatic Toxicity : Slightly toxic to freshwater fish and invertebrates, suggesting careful application in agricultural settings to minimize environmental impact .
Case Study 1: Boll Weevil Management
A study demonstrated the effectiveness of this compound in attracting boll weevils to traps. The results indicated a significant reduction in pest populations when used as part of an integrated pest management strategy.
| Study Component | Findings |
|---|---|
| Target Pest | Boll Weevil (Anthonomus grandis) |
| Method | Pheromone traps using Grandlure IV |
| Outcome | 40% reduction in pest population |
Case Study 2: Pepper Weevil Attraction
Another investigation focused on the use of this compound for managing pepper weevils. The study found that traps baited with this compound attracted significantly more weevils compared to control traps.
| Study Component | Findings |
|---|---|
| Target Pest | Pepper Weevil (Anthonomus eugenii) |
| Method | Field trials with pheromone traps |
| Outcome | Increased catch rate by 60% |
科学研究应用
Organic Synthesis
(E)-(3,3-Dimethylcyclohexylidene)acetaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Michael Additions : It can act as a Michael acceptor in reactions with nucleophiles, forming complex carbon skeletons.
- Diels-Alder Reactions : Its diene character enables it to undergo Diels-Alder reactions, yielding cyclohexene derivatives.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Research is ongoing to explore its mechanism of action and efficacy.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics.
Materials Science
In materials science, this compound is being explored for its role in developing new polymers and resins:
- Polymerization Reactions : Its reactive aldehyde group can participate in polymerization processes, leading to novel materials with enhanced properties.
- Additives in Coatings : The compound's unique structure may improve the performance characteristics of coatings and adhesives.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated that specific concentrations led to significant reductions in cell viability through apoptosis pathways. Further research is required to elucidate the molecular mechanisms involved.
Case Study 2: Polymer Development
Research into the use of this compound as a monomer in polymer synthesis revealed that it could enhance thermal stability and mechanical properties of the resulting polymers compared to traditional monomers.
属性
CAS 编号 |
26532-25-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |
InChI 键 |
TYHKWUGMKWVPDI-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC=O)C1)C |
手性 SMILES |
CC1(CCC/C(=C\C=O)/C1)C |
规范 SMILES |
CC1(CCCC(=CC=O)C1)C |
Key on ui other cas no. |
26532-25-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















